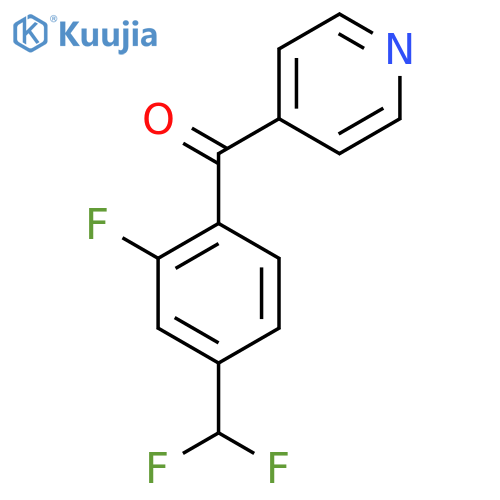Cas no 1261535-53-8 (4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine)

1261535-53-8 structure
商品名:4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine
CAS番号:1261535-53-8
MF:C13H8F3NO
メガワット:251.20393371582
CID:4985694
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine
-
- インチ: 1S/C13H8F3NO/c14-11-7-9(13(15)16)1-2-10(11)12(18)8-3-5-17-6-4-8/h1-7,13H
- InChIKey: WHPRFRQXQBGTAP-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(F)F)C=CC=1C(C1C=CN=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 292
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 30
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013005163-1g |
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine |
1261535-53-8 | 97% | 1g |
$1475.10 | 2023-09-03 | |
| Alichem | A013005163-500mg |
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine |
1261535-53-8 | 97% | 500mg |
$798.70 | 2023-09-03 | |
| Alichem | A013005163-250mg |
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine |
1261535-53-8 | 97% | 250mg |
$470.40 | 2023-09-03 |
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
1261535-53-8 (4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine) 関連製品
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
